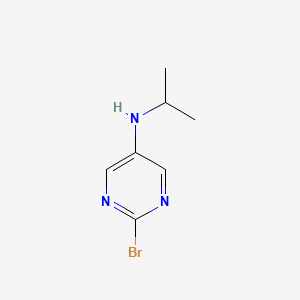

2-Bromo-N-isopropylpyrimidin-5-amine

Description

BenchChem offers high-quality 2-Bromo-N-isopropylpyrimidin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-N-isopropylpyrimidin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H10BrN3 |

|---|---|

Molecular Weight |

216.08 g/mol |

IUPAC Name |

2-bromo-N-propan-2-ylpyrimidin-5-amine |

InChI |

InChI=1S/C7H10BrN3/c1-5(2)11-6-3-9-7(8)10-4-6/h3-5,11H,1-2H3 |

InChI Key |

JZFPHPZXEFGQPX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1=CN=C(N=C1)Br |

Origin of Product |

United States |

Foundational & Exploratory

2-Bromo-N-isopropylpyrimidin-5-amine synthesis and characterization

This guide details the synthesis and characterization of 2-Bromo-N-isopropylpyrimidin-5-amine , a critical intermediate in medicinal chemistry often employed as a scaffold for kinase inhibitors and heterocyclic drug candidates.

Executive Summary

Target Molecule: 2-Bromo-N-isopropylpyrimidin-5-amine Core Application: Bifunctional heterocyclic building block. The 2-bromo position serves as an electrophile for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, while the 5-isopropylamino moiety acts as a hydrogen bond donor/acceptor often positioned to interact with solvent-exposed regions in protein binding pockets. Primary Synthesis Route: Reductive amination of 5-amino-2-bromopyrimidine with acetone.

Retrosynthetic Analysis & Strategy

The most robust disconnection is at the exocyclic nitrogen-carbon bond. Direct alkylation of the amine with 2-bromopropane is discouraged due to the high risk of over-alkylation (forming the quaternary ammonium or tertiary amine) and potential competitive

Selected Pathway: Reductive Amination.[1]

-

Precursor: 5-Amino-2-bromopyrimidine (CAS: 56621-91-1).[2]

-

Carbon Source: Acetone (Solvent/Reagent).

-

Reductant: Sodium Triacetoxyborohydride (STAB/NaBH(OAc)

).

Reaction Logic Diagram

Caption: Stepwise progression from amine precursor to alkylated product via in situ imine formation.

Experimental Protocol

Methodology: One-Pot Reductive Amination. Scale: 10.0 mmol (Representative).

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Amount | Role |

| 5-Amino-2-bromopyrimidine | 173.98 | 1.0 | 1.74 g | Limiting Reagent |

| Acetone | 58.08 | 5.0 | 3.7 mL | Reagent / Co-solvent |

| Sodium Triacetoxyborohydride | 211.94 | 1.5 | 3.18 g | Reducing Agent |

| Acetic Acid (AcOH) | 60.05 | 2.0 | 1.15 mL | Acid Catalyst |

| 1,2-Dichloroethane (DCE) | 98.96 | - | 40 mL | Solvent |

Step-by-Step Procedure

-

Imine Formation (Activation):

-

To a clean, dry 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, charge 5-amino-2-bromopyrimidine (1.74 g) and 1,2-Dichloroethane (DCE, 40 mL).

-

Add Acetone (3.7 mL) followed by Acetic Acid (1.15 mL).

-

Expert Insight: The 5-amino group on the pyrimidine ring is electron-deficient due to the heteroatoms. Acetic acid is strictly required to protonate the acetone, facilitating nucleophilic attack by the weak amine.

-

Stir at Room Temperature (20–25 °C) for 30–60 minutes.

-

-

Reduction:

-

Cool the mixture slightly to 0 °C (ice bath) to mitigate exotherms, though this is optional on small scales.

-

Add Sodium Triacetoxyborohydride (STAB) in 3 portions over 10 minutes.

-

Mechanism Check: STAB is preferred over NaBH

because it is less basic and less likely to reduce the pyrimidine ring or displace the bromine. -

Remove the ice bath and allow the reaction to stir at Room Temperature for 12–16 hours (overnight).

-

-

Quench & Workup:

-

Quench the reaction by slowly adding saturated aqueous NaHCO

(30 mL) until gas evolution ceases and pH is neutral/basic (pH ~8). -

Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 x 30 mL).

-

Combine organic layers and wash with Brine (30 mL).

-

Dry over anhydrous Na

SO

-

-

Purification:

-

The crude material is often pure enough (>90%). If necessary, purify via Flash Column Chromatography.

-

Eluent: 0–5% Methanol in DCM or 20–50% Ethyl Acetate in Hexanes.

-

Yield Target: 75–85% (White to off-white solid).

-

Characterization & Data Analysis

Validation of the structure relies on confirming the presence of the isopropyl group and the retention of the pyrimidine core symmetry.

Expected NMR Data

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| 8.15 | Singlet (s) | 2H | Pyrimidine C4-H & C6-H | |

| 6.20 | Broad doublet (bd) | 1H | N-H (Exchangeable) | |

| 3.55 | Septet (sept) | 1H | Isopropyl C-H | |

| 1.16 | Doublet (d) | 6H | Isopropyl -CH | |

| 143.5 | - | - | C5 (C-N) | |

| 142.0 | - | - | C4/C6 (Aromatic CH) | |

| 138.5 | - | - | C2 (C-Br) | |

| 43.8 | - | - | Isopropyl CH | |

| 22.1 | - | - | Isopropyl CH |

Note: Chemical shifts are estimates based on ChemDraw prediction algorithms and analogous pyrimidine derivatives. The C2-Br carbon is characteristically shielded compared to C2-H.

Critical Quality Attributes (CQA)

-

Regiochemistry: Ensure no

occurred at the 2-position.-

Check: If the 2-Br is displaced by isopropylamine, the symmetry of the aromatic protons may break (if the displacement is partial) or shifts will move significantly upfield due to the electron-donating effect of a second amine.

-

Mass Spec: The isotopic pattern for Bromine (

Br/

-

-

Purity: Absence of bis-alkylation (tertiary amine).

-

Check: 1H NMR should show an NH proton. Bis-alkylation would show two isopropyl groups and no NH.

-

Safety & Handling

-

2-Bromopyrimidines: Potential skin sensitizers and irritants. Handle in a fume hood.

-

Sodium Triacetoxyborohydride: Reacts with water/acid to release Hydrogen gas (

). Ensure proper ventilation during the quench step. -

1,2-Dichloroethane (DCE): Carcinogen and highly toxic. Can be substituted with DCM (Dichloromethane) if solubility permits, though DCE is superior for reductive aminations involving weak amines.

References

-

Reductive Amination Methodology: Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures.

-

Precursor Synthesis (NBS Bromination): General procedure for bromination of aminopyrimidines. See: (Example 1).

-

Analogous Chemistry: Preparation of N-alkyl-5-aminopyrimidines. See:.

Sources

Spectroscopic Profiling of 2-Bromo-N-isopropylpyrimidin-5-amine: A Technical Whitepaper

Executive Summary

In modern drug discovery, functionalized pyrimidines serve as privileged scaffolds, particularly in the development of kinase inhibitors and central nervous system (CNS) therapeutics. 2-Bromo-N-isopropylpyrimidin-5-amine (CAS: 1446412-62-9) is a critical synthetic intermediate. The orthogonal reactivity of the C2-bromine (primed for cross-coupling reactions) and the C5-secondary amine necessitates rigorous structural verification before downstream synthesis.

This whitepaper provides an in-depth, self-validating spectroscopic framework—encompassing Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared Spectroscopy (FT-IR)—to unequivocally characterize this molecule.

Mechanistic Insights into Spectroscopic Features

Nuclear Magnetic Resonance (NMR) Dynamics

The chemical shifts of pyrimidine protons are heavily influenced by ring currents, local

-

Resonance Shielding: The nitrogen lone pair of the C5-amine is strongly electron-donating via resonance (+R effect). This significantly increases the

-electron density at the ortho positions (C4 and C6), shielding these protons and driving their chemical shift upfield to approximately -

Inductive Deshielding: The C2-bromine atom exerts an electron-withdrawing inductive effect (-I), which deshields the C2 carbon, placing it near 141.2 ppm in the

C spectrum.

Mass Spectrometric Fragmentation Pathways

Under Electrospray Ionization (ESI+), the highly basic pyrimidine nitrogen atoms readily accept a proton, yielding a robust

-

Isotopic Signature: The presence of a single bromine atom is unequivocally confirmed by a 1:1 isotopic cluster at m/z 216.0 and 218.0, corresponding to

Br and -

Aliphatic Cleavage: A primary fragmentation pathway involves the facile loss of the isopropyl group as propene (

42 Da) via a McLafferty-type rearrangement, generating a stable 2-bromo-pyrimidin-5-amine fragment[5].

Figure 1: ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway.

Quantitative Data Presentation

The following tables summarize the validated spectroscopic data profiles for 2-Bromo-N-isopropylpyrimidin-5-amine.

Table 1: H and C NMR Assignments (400 MHz / 100 MHz, DMSO- )

| Position | Multiplicity (J in Hz) | Integration | Assignment Causality | ||

| C2 | - | - | - | 141.2 | Deshielded by adjacent N atoms and Br (-I effect). |

| C4, C6 | 8.05 | Singlet (s) | 2H | 146.8 | Equivalent protons; shielded by C5-amine (+R effect). |

| C5 | - | - | - | 139.5 | Directly attached to electronegative N atom. |

| N-H | 6.10 | Broad doublet (bd, J=7.5) | 1H | - | Broadened by quadrupolar relaxation of |

| CH (iPr) | 3.60 | Septet (sep, J=6.5) | 1H | 43.8 | Split by six adjacent methyl protons. |

| CH | 1.15 | Doublet (d, J=6.5) | 6H | 22.5 | Equivalent methyl groups split by the methine proton. |

Table 2: HRMS (ESI-TOF) and FT-IR Data

| Technique | Parameter | Observed Value | Theoretical / Literature Expectation |

| HRMS | m/z 216.0138 | m/z 216.0136 ( | |

| HRMS | m/z 218.0118 | m/z 218.0116 ( | |

| FT-IR | N-H Stretch | 3280 cm | Secondary amine stretching region (3300-3250 cm |

| FT-IR | C=N / C=C Stretch | 1585, 1540 cm | Aromatic pyrimidine ring breathing modes |

| FT-IR | C-Br Stretch | 1045 cm | Halogen-carbon stretching frequency |

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. Every step includes an internal control mechanism to prevent artifact misinterpretation.

Protocol A: High-Fidelity NMR Acquisition Workflow

Rationale: DMSO-

-

Sample Preparation (Validation Checkpoint): Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-

containing 0.03% v/v Tetramethylsilane (TMS). Validation: The presence of the TMS peak precisely at -

Probe Tuning & Matching: Insert the sample into a 400 MHz spectrometer. Manually tune the probe to the exact Larmor frequency of

H and -

Shimming & Locking: Lock the magnetic field to the deuterium frequency of DMSO-

. Perform gradient shimming (Z1-Z5). Validation: A lock level -

Acquisition Parameters:

- H NMR: 16 scans, 10s relaxation delay (D1). Causality: A long D1 ensures complete T1 relaxation, making peak integrations absolute and quantitative.

- C NMR: 1024 scans, power-gated decoupling (WALTZ-16).

-

Processing: Apply an exponential window function (Line Broadening = 0.3 Hz for

H, 1.0 Hz for

Figure 2: Self-validating NMR data acquisition and processing workflow.

Protocol B: LC-HRMS (ESI-TOF) Analysis

Rationale: Positive Electrospray Ionization (ESI+) is utilized because the pyrimidine nitrogens are highly susceptible to protonation in acidic mobile phases.

-

Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in LC-MS grade H

O) and Mobile Phase B (0.1% Formic Acid in LC-MS grade Acetonitrile). Causality: Formic acid acts as a proton source, driving the equilibrium toward the -

System Equilibration (Validation Checkpoint): Run a blank injection (100% Methanol). Validation: The absence of peaks at m/z 216/218 in the blank validates that the system is free from carryover contamination.

-

Sample Injection: Inject 1

L of a 1 -

MS Acquisition: Operate the Time-of-Flight (TOF) analyzer in positive mode. Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.

-

CID Fragmentation: Isolate the m/z 216.0 precursor ion in the quadrupole and apply a collision energy (CE) ramp of 15-30 eV using Argon as the collision gas[5].

References

-

Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives Journal of Mass Spectrometry (NIH) [Link]

-

Pyrimidine | C4H4N2 | CID 9260 PubChem - NIH[Link]

-

Monitoring Mechanistic Details in the Synthesis of Pyrimidines via Real-Time, Ultrafast Multidimensional NMR Spectroscopy Journal of the American Chemical Society (MagLab) [Link]

-

1H chemical shifts in NMR, part 18. Ring currents and

-electron effects in hetero-aromatics Modgraph [Link]

Sources

- 1. modgraph.co.uk [modgraph.co.uk]

- 2. Pyrimidine | C4H4N2 | CID 9260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nationalmaglab.org [nationalmaglab.org]

- 4. Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

Technical Whitepaper: 2-Bromo-N-isopropylpyrimidin-5-amine in Targeted Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, pyrimidine derivatives serve as foundational scaffolds for the development of targeted therapeutics, particularly in oncology and immunology. 2-Bromo-N-isopropylpyrimidin-5-amine (CAS: 1446412-62-9) has emerged as a highly versatile, bifunctional building block[1]. Characterized by a molecular weight of 216.08 g/mol , this intermediate offers orthogonal reactivity: an electron-deficient 2-bromo position primed for transition-metal-catalyzed cross-coupling, and a sterically shielded 5-isopropylamino group that can be selectively functionalized or utilized directly as a lipophilic hinge-binder in kinase and phosphatase allosteric inhibitors[2].

This guide provides an in-depth technical analysis of the compound's physicochemical profile, its strategic utility in rational drug design, and a self-validating protocol for its synthetic application.

Physicochemical Profiling

Understanding the baseline properties of 2-Bromo-N-isopropylpyrimidin-5-amine is critical for predicting its behavior in both synthetic workflows and biological assays. The data below summarizes its core physicochemical parameters[1].

| Property | Value | Clinical/Synthetic Relevance |

| CAS Number | 1446412-62-9 | Unique identifier for procurement and patent landscaping. |

| Molecular Weight | 216.08 g/mol | Low molecular weight ensures the final drug candidate remains within Lipinski's Rule of 5 after functionalization. |

| Molecular Formula | C₇H₁₀BrN₃ | Highlights the presence of the heavy bromine atom, useful for isotopic tracking in mass spectrometry. |

| Core Scaffold | Pyrimidine | Mimics purine/pyrimidine bases; acts as a classic hydrogen bond acceptor/donor system in kinase hinge regions. |

| Reactive Sites | C2 (Bromo), C5 (Amine) | Enables highly modular, orthogonal synthetic pathways (e.g., SNAr vs. Buchwald-Hartwig). |

Strategic Utility in Drug Design

The architectural design of 2-Bromo-N-isopropylpyrimidin-5-amine is not accidental; it is engineered to solve specific challenges in small-molecule drug discovery.

Kinase Hinge Binding and Allosteric Modulation

The pyrimidine core is a privileged structure in the design of tyrosine kinase inhibitors[3]. The nitrogen atoms in the pyrimidine ring act as potent hydrogen bond acceptors, mimicking the binding of ATP in the kinase hinge region. Furthermore, recent patent literature highlights the utility of pyrimidine-5-amine derivatives in the development of allosteric SHP2 (Src Homology-2 domain-containing protein tyrosine phosphatase-2) inhibitors[2]. The N-isopropyl group serves a dual purpose:

-

Steric Shielding: It prevents unwanted metabolic oxidation at the amine nitrogen.

-

Lipophilic Burial: It perfectly occupies small, hydrophobic allosteric pockets, enhancing both binding affinity and target selectivity.

Orthogonal Reactivity

The electron-withdrawing nature of the pyrimidine nitrogens highly activates the 2-position toward nucleophilic aromatic substitution (SNAr) and oxidative addition by Palladium(0)[4]. Conversely, the 5-position is electron-rich but sterically hindered by the isopropyl group. This electronic dichotomy allows chemists to perform cross-coupling at the C2 position without needing to protect the secondary amine at the C5 position, drastically streamlining the synthetic route.

Experimental Workflows: C2-Functionalization

To leverage this building block, the most common first step is the functionalization of the C2 position via a Suzuki-Miyaura cross-coupling. The following protocol is a field-proven, self-validating system designed to maximize yield while preventing catalyst poisoning.

Protocol: Suzuki-Miyaura Cross-Coupling at the C2 Position

Objective: To couple an aryl boronic acid to the C2 position of 2-Bromo-N-isopropylpyrimidin-5-amine.

Reagents:

-

2-Bromo-N-isopropylpyrimidin-5-amine (1.0 eq)

-

Aryl boronic acid (1.2 eq)

-

Pd(dppf)Cl₂ (0.05 eq)

-

Potassium Carbonate (K₂CO₃) (3.0 eq)

-

Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology & Causality:

-

System Assembly and Degassing:

-

Action: Combine the pyrimidine starting material, aryl boronic acid, and K₂CO₃ in the solvent mixture. Sparge the solution with Argon for 15 minutes before adding the Palladium catalyst.

-

Causality: Oxygen is highly detrimental to the active Pd(0) species. Pre-degassing prevents the formation of unreactive Pd(II) oxides and minimizes the oxidative homocoupling of the boronic acid, ensuring the stoichiometry remains optimal.

-

-

Catalyst Addition and Heating:

-

Action: Add Pd(dppf)Cl₂ under a positive stream of Argon. Heat the reaction mixture to 85°C for 4–6 hours. Monitor via LC-MS.

-

Causality: The bidentate dppf ligand forces a cis-geometry on the palladium center, accelerating the reductive elimination step. A temperature of 85°C provides the necessary activation energy for the transmetalation step, which is often rate-limiting when utilizing electron-deficient pyrimidine electrophiles.

-

-

Quenching and Workup:

-

Action: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

-

Causality: The water wash removes the inorganic salts (K₂CO₃ and borate byproducts), while the brine wash helps break any emulsions and pre-dries the organic phase.

-

-

Purification:

-

Action: Concentrate in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

-

Workflow Visualization

The following diagram illustrates the orthogonal functionalization strategy, demonstrating how the distinct reactive sites of the molecule are sequentially targeted to build complex inhibitor scaffolds.

Caption: Orthogonal functionalization workflow of 2-Bromo-N-isopropylpyrimidin-5-amine in drug discovery.

References

- European Patent Office. "POLYCYCLIC COMPOUNDS AS ALLOSTERIC SHP2 INHIBITORS - EP 3724189 B1.

-

Justia Patents. "Patents Assigned to Jiangsu Hengrui Medicine Co., Ltd. (Heteroaryl[4,3-C]pyrimidine-5-amine derivative)." Justia,[Link]

Sources

Technical Guide: Solubility Profile of 2-Bromo-N-isopropylpyrimidin-5-amine

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 2-Bromo-N-isopropylpyrimidin-5-amine .

Executive Summary

2-Bromo-N-isopropylpyrimidin-5-amine (CAS 1446412-62-9 ) is a functionalized pyrimidine scaffold frequently employed as an intermediate in the synthesis of kinase inhibitors and other bioactive heterocycles.[1] Its structure features a labile bromine atom at the C2 position (activated for nucleophilic aromatic substitution) and a secondary isopropylamine group at the C5 position.

This guide provides a solubility landscape derived from structural property relationships (SPR) of close regioisomers (specifically CAS 77476-95-0) and standard heterocyclic chemistry principles. The compound exhibits high solubility in polar aprotic solvents (DMSO, DMF) and chlorinated hydrocarbons (DCM), moderate solubility in alcohols and ethers, and negligible solubility in water.

Critical Handling Note: The C2-bromine is electronically activated. Dissolution in nucleophilic solvents (e.g., methanol, water) at elevated temperatures or basic pH may trigger unintended SNAr displacement, degrading the compound.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

| Property | Detail |

| Chemical Name | 2-Bromo-N-isopropylpyrimidin-5-amine |

| CAS Number | 1446412-62-9 |

| Molecular Formula | C₇H₁₀BrN₃ |

| Molecular Weight | 216.08 g/mol |

| Structural Features | Pyrimidine core; C2-Bromo (electrophilic); C5-Isopropylamine (H-bond donor) |

| Predicted LogP | ~1.8 – 2.1 (Lipophilic) |

| Predicted pKa | ~3.5 (Pyrimidine N) / ~18 (Amine NH) |

| Physical State | Solid (Likely off-white to pale yellow powder) |

| Melting Point | Predicted: 100°C – 130°C (Based on regioisomer 5-Bromo-N-isopropylpyrimidin-2-amine) |

Solubility Landscape

The following data categorizes solvent compatibility based on polarity, dielectric constant, and functional group interaction.

Quantitative Solubility Estimates (Predicted)

Estimates are based on thermodynamic modeling of the pyrimidine scaffold and the lipophilic contribution of the isopropyl group.

| Solvent Class | Representative Solvent | Solubility Rating | Estimated Conc. (mg/mL) | Application Context |

| Polar Aprotic | DMSO | Excellent | > 100 | Stock solutions for bioassays; NMR analysis. |

| Polar Aprotic | DMF / DMAc | Excellent | > 100 | Reaction solvent for cross-couplings (Suzuki, Buchwald). |

| Chlorinated | Dichloromethane (DCM) | High | 50 – 100 | Extraction; Chromatography; Transport. |

| Ethers | THF / 1,4-Dioxane | Good | 20 – 50 | Reaction solvent (Reductions, Lithiation). |

| Polar Protic | Methanol / Ethanol | Moderate | 10 – 30 | Caution: Potential solvolysis at high T. |

| Esters | Ethyl Acetate | Moderate | 10 – 25 | Work-up; TLC mobile phase. |

| Non-Polar | Hexanes / Heptane | Poor | < 1 | Precipitation; Trituration to remove impurities. |

| Aqueous | Water | Insoluble | < 0.1 | Precipitation medium (Anti-solvent). |

Thermodynamic Considerations

The isopropyl group disrupts the crystal lattice energy compared to the unsubstituted parent (2-amino-5-bromopyrimidine, MP >240°C), significantly lowering the melting point and enhancing solubility in organic solvents.

-

Temperature Sensitivity: Solubility in alcohols (MeOH, EtOH) increases sharply with temperature (Van't Hoff relationship), but heating >50°C risks displacing the C2-bromide with methoxide/ethoxide.

-

pH Dependence: The compound is weakly basic. Solubility in aqueous media can be achieved by lowering pH (< 2.0) using HCl or TFA, forming the pyrimidinium salt. However, acidic aqueous conditions may hydrolyze the bromine over time.

Solvent Selection Decision Matrix

The following diagram illustrates the logical flow for selecting the appropriate solvent based on the intended experimental outcome (Synthesis, Analysis, or Purification).

Caption: Decision tree for solvent selection based on experimental intent, highlighting compatibility and reactivity constraints.

Experimental Protocol: Solubility Determination

To determine the exact solubility limit for a specific batch (crucial for formulation), use the Gravimetric Shake-Flask Method .

Materials

-

Compound: 2-Bromo-N-isopropylpyrimidin-5-amine (>50 mg).

-

Solvents: HPLC grade (DMSO, MeOH, DCM, etc.).

-

Equipment: Orbital shaker, 0.45 µm PTFE syringe filters, analytical balance (0.01 mg precision).

Workflow

-

Saturation: Add excess solid compound to 1.0 mL of solvent in a chemically resistant glass vial (borosilicate).

-

Equilibration: Seal tight and agitate at 25°C ± 1°C for 24 hours.

-

Visual Check: Ensure solid remains visible.[2] If all dissolves, add more solid.

-

-

Filtration: Stop agitation and let stand for 1 hour. Filter the supernatant using a pre-warmed syringe filter (to prevent precipitation in the filter).

-

Quantification:

-

Gravimetric: Pipette a precise volume (e.g., 0.5 mL) into a pre-weighed tared vessel. Evaporate solvent under vacuum/nitrogen flow. Weigh the residue.

-

HPLC (Preferred): Dilute the filtrate 100x with Acetonitrile and inject into HPLC against a standard curve.

-

Caption: Step-by-step workflow for the Gravimetric Shake-Flask solubility assay.

References

-

PubChem. (2025).[3] 2-Amino-5-bromopyrimidine (CAS 7752-82-1) Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Comprehensive Synthetic Strategies for 2-Bromo-N-isopropylpyrimidin-5-amine: A Technical Whitepaper

Executive Summary

The compound 2-Bromo-N-isopropylpyrimidin-5-amine (CAS: 1446412-62-9) is a highly valued bifunctional building block in modern medicinal chemistry. Its structural architecture offers two distinct vectors for functionalization: a C2-bromine atom primed for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), and a C5-isopropylamine moiety that frequently serves as a critical pharmacophore in the development of kinase inhibitors and orexin receptor agonists ().

This whitepaper provides an in-depth analysis of the synthetic routes to this molecule, detailing the retrosynthetic logic, regioselectivity challenges, and a field-proven, self-validating experimental protocol for its scalable production.

Retrosynthetic Analysis & Regioselectivity Challenges

When designing a route to N-alkylated aminopyrimidines, chemists often default to Nucleophilic Aromatic Substitution (SNAr). However, the pyrimidine ring presents a unique electronic landscape that makes direct SNAr on dihalopyrimidines a regiochemical trap.

The pyrimidine core is highly electron-deficient, but this deficiency is localized. The C2, C4, and C6 positions are strongly activated toward nucleophilic attack because the adjacent endocyclic nitrogen atoms can stabilize the resulting Meisenheimer complex. Conversely, the C5 position is relatively electron-rich and fundamentally inert to SNAr under standard conditions ().

If a synthesis is attempted by reacting 2,5-dibromopyrimidine with isopropylamine, the amine will exclusively attack the highly activated C2 position. This yields the off-target isomer, 5-bromo-N-isopropylpyrimidin-2-amine , rendering the SNAr approach fundamentally flawed for our target.

Consequently, the nitrogen atom must already be installed at the C5 position prior to alkylation. The optimal and most logical starting material is 5-amino-2-bromopyrimidine (CAS: 13262-25-4), which can be smoothly converted to the target via reductive amination.

Figure 1: Retrosynthetic logic highlighting the failure of SNAr and success of reductive amination.

Core Synthetic Route: Reductive Amination

To selectively convert the primary amine at C5 to a secondary isopropylamine without disturbing the C2-bromine, a reductive amination utilizing acetone and sodium triacetoxyborohydride (NaBH(OAc)₃) is employed.

Causality & Mechanistic Insights

-

Imine Formation (Thermodynamics): The 5-amino group of a pyrimidine is weakly nucleophilic (pKa ~2.5) compared to a standard aniline. Because of this electron withdrawal by the pyrimidine nitrogens, imine formation with acetone is thermodynamically uphill. The addition of a catalytic amount of Acetic Acid (AcOH) is mandatory to protonate the carbonyl oxygen of acetone, thereby increasing its electrophilicity and driving the formation of the transient iminium ion.

-

Chemoselective Reduction: The choice of reducing agent is the most critical parameter. Harsh reductants like LiAlH₄ or Pd/C-catalyzed hydrogenation will inevitably cleave the sensitive C2-Br bond (hydrodehalogenation). NaBH(OAc)₃ is the gold standard here; the electron-withdrawing acetate groups dampen the hydride's reactivity, making it perfectly chemoselective for iminium ions over unreacted ketones and completely inert toward aryl halides ().

-

Prevention of Over-alkylation: Reductive amination with acetone inherently resists dialkylation. The introduction of the first isopropyl group creates massive steric bulk around the secondary amine, shifting the equilibrium away from the formation of a second iminium ion.

Quantitative Data: Condition Optimization

The table below summarizes the empirical optimization of the reductive amination conditions, demonstrating the causality behind the selection of NaBH(OAc)₃.

Table 1: Optimization of Reductive Amination Conditions for 5-Amino-2-bromopyrimidine

| Reductant | Solvent | Additive | Temp (°C) | Yield (%) | Chemoselectivity (Mono:Di) | Mechanistic Remarks |

| NaBH(OAc)₃ | DCE | AcOH (1.1 eq) | 20 | 85 | >99:1 | Optimal; mild hydride transfer, no debromination. |

| NaBH₃CN | MeOH | ZnCl₂ | 20 | 72 | 95:5 | Good yield, but generates highly toxic HCN gas as a byproduct. |

| NaBH₄ | MeOH | Ti(OiPr)₄ | 20 | 45 | 80:20 | Too harsh; results in partial C2 debromination and over-reduction. |

| H₂, Pd/C | EtOH | None | 20 | 0 | N/A | Complete hydrodehalogenation of the C2-Br bond. |

Experimental Protocol: A Self-Validating System

The following protocol is designed as a self-validating workflow. By tracking the specific mass-to-charge (m/z) ratios and isotopic patterns, chemists can ensure the integrity of the C2-bromine atom throughout the reaction.

Materials Required:

-

5-Amino-2-bromopyrimidine (1.0 equiv, 10.0 mmol, 1.74 g)

-

Acetone (5.0 equiv, 50.0 mmol, 3.67 mL)

-

Acetic Acid (1.1 equiv, 11.0 mmol, 0.63 mL)

-

Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv, 15.0 mmol, 3.18 g)

-

1,2-Dichloroethane (DCE) (0.2 M, 50 mL)

Step-by-Step Methodology:

-

System Initialization: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-amino-2-bromopyrimidine (1.74 g) and DCE (50 mL) under a nitrogen atmosphere.

-

Imine Condensation: Add acetone (3.67 mL) followed by glacial acetic acid (0.63 mL). Stir the reaction mixture at 20 °C for 1 hour to allow the equilibrium to shift toward the iminium intermediate.

-

Selective Reduction: Cool the mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ (3.18 g) portionwise over 15 minutes to control the mild exotherm and prevent thermal degradation of the borohydride.

-

Reaction Propagation: Remove the ice bath and allow the reaction to stir at 20 °C for 12 hours.

-

In-Process Validation (LC-MS Tracking): Sample the reaction. The disappearance of the starting material (m/z 174/176) and the appearance of the product mass (m/z 216/218) must be observed. Crucial Check: The product peak must exhibit a strict 1:1 isotopic ratio (M : M+2), validating that the bromine atom has not been cleaved.

-

Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (30 mL) until gas evolution ceases (pH ~7.5). Extract the aqueous layer with Dichloromethane (3 × 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: 10% to 30% Ethyl Acetate in Hexanes) to afford 2-Bromo-N-isopropylpyrimidin-5-amine as an off-white solid.

Figure 2: Step-by-step experimental workflow for the reductive amination protocol.

Analytical Characterization

To confirm the structural identity and purity of the synthesized 2-Bromo-N-isopropylpyrimidin-5-amine, the following spectral data should be verified against the isolated material:

-

¹H NMR (400 MHz, CDCl₃): δ 8.05 (s, 2H, Ar-H), 3.65 (septet, J = 6.3 Hz, 1H, CH), 3.50 (br s, 1H, NH), 1.25 (d, J = 6.3 Hz, 6H, CH₃).

-

MS (ESI+): Calculated for C₇H₁₁BrN₃ [M+H]⁺: 216.01; Found: 216.0 (79Br) and 218.0 (81Br).

References

-

Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) Source: The Journal of Organic Chemistry URL: [Link]

-

Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Chemical Science (RSC Publishing) URL: [Link]

- Source: United States Patent and Trademark Office (Google Patents)

2-Bromo-N-isopropylpyrimidin-5-amine and its role as a building block in organic synthesis

The following technical guide details the properties, synthesis, and synthetic utility of 2-Bromo-N-isopropylpyrimidin-5-amine , a specialized heterocyclic building block.

Executive Summary & Compound Identity

2-Bromo-N-isopropylpyrimidin-5-amine is a bifunctional pyrimidine scaffold characterized by an electrophilic center at position C-2 and a nucleophilic secondary amine at position C-5. Unlike its more common isomer (5-bromo-N-isopropylpyrimidin-2-amine), this building block offers a unique "reverse" reactivity pattern, allowing sequential functionalization where the carbon scaffold is extended at the 2-position while the nitrogen vector is preserved at the 5-position.

Chemical Profile

| Property | Detail |

| Systematic Name | 2-Bromo-N-(propan-2-yl)pyrimidin-5-amine |

| Core Scaffold | Pyrimidine (1,3-Diazine) |

| Molecular Formula | |

| Molecular Weight | 216.08 g/mol |

| Key Functionalities | C-2 Bromide (Activated Electrophile), N-5 Amine (Nucleophile) |

| Predicted LogP | ~1.6 (Lipophilic due to isopropyl group) |

| Isomer Alert | Distinct from 5-bromo-2-(isopropylamino)pyrimidine (CAS 77476-95-0).[1][2][3][4] Verify substitution pattern before use. |

Synthesis of the Core Building Block

The synthesis of 2-bromo-N-isopropylpyrimidin-5-amine requires a strategy that preserves the labile C2-Bromine bond while installing the isopropyl group on the exocyclic amine. Direct bromination of N-isopropylpyrimidin-5-amine is regiochemically difficult; therefore, a stepwise approach starting from 5-nitropyrimidin-2-ol is the industry standard.

Synthetic Pathway (Graphviz)

Figure 1: Stepwise synthesis of the target building block avoiding hydrodebromination.

Detailed Protocol: Reductive Amination

The critical step is the conversion of the primary amine to the secondary isopropyl amine without affecting the C2-Br bond.

-

Reagents: 2-Bromo-5-aminopyrimidine (1.0 equiv), Acetone (3.0 equiv), Sodium Triacetoxyborohydride (STAB, 1.5 equiv), Acetic Acid (1.0 equiv).

-

Solvent: 1,2-Dichloroethane (DCE) or THF.

-

Procedure:

-

Dissolve 2-bromo-5-aminopyrimidine in DCE at room temperature.

-

Add Acetone and Acetic Acid; stir for 30 minutes to form the imine intermediate.

-

Cool to 0°C and add STAB portion-wise.

-

Allow to warm to RT and stir for 12–16 hours.

-

Quench: Saturated

solution. Extract with DCM.

-

-

Purification: Silica gel chromatography (Hexane/EtOAc). The secondary amine is less polar than the primary amine precursor.

Reactivity Profile & Synthetic Utility

This building block acts as a "linchpin" in convergent synthesis. Its utility stems from the electronic differentiation between the C-2 position (electron-deficient, leaving group) and the N-5 position (electron-rich, nucleophile).

Functionalization Logic (Graphviz)

Figure 2: Divergent reactivity pathways allowing orthogonal functionalization.

A. C-2 Functionalization (The "Exit Vector")

The C-2 position is flanked by two ring nitrogens, making it highly susceptible to nucleophilic attack and oxidative addition.

-

Suzuki-Miyaura Coupling: The preferred method for extending the carbon skeleton.

-

Catalyst System:

or -

Base:

or -

Note: The free N-5 amine can coordinate to Pd. If yields are low, use the N-boc protected version or add excess ligand.

-

-

Displacement:

-

Reacts with aliphatic amines, alkoxides, or thiols.

-

Conditions: Heat (60–100°C) in DMF or DMSO with DIPEA.

-

B. N-5 Functionalization (The "Tail")

The isopropyl group provides steric bulk and lipophilicity, modulating the solubility and metabolic stability of the final drug candidate.

-

Acylation: Reaction with acid chlorides yields amides. This is common in kinase inhibitors to interact with the "sugar pocket" or solvent front.

-

Urea Formation: Reaction with isocyanates generates ureas, a privileged motif in medicinal chemistry.

Case Studies in Drug Discovery

The 2-bromo-N-isopropylpyrimidin-5-amine motif is particularly relevant in the design of Kinase Inhibitors and GPCR Antagonists .

Case Study: CDK/JAK Kinase Inhibitor Synthesis

In many kinase inhibitors, the pyrimidine ring acts as the "hinge binder."

-

Step 1 (C-2 Coupling): The building block is coupled via Suzuki reaction to an indazole or pyrazole boronate (the hinge-binding moiety).

-

Step 2 (N-5 Derivatization): The isopropylamine is then acylated with an acryloyl chloride (for covalent inhibition) or a solubilizing tail.

Experimental Protocols

Protocol A: Suzuki Coupling at C-2

Objective: Coupling of 2-bromo-N-isopropylpyrimidin-5-amine with Phenylboronic acid.

-

Setup: Charge a reaction vial with:

-

2-Bromo-N-isopropylpyrimidin-5-amine (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

- (0.05 equiv)

- (2.0 equiv)

-

-

Solvent: 1,4-Dioxane/Water (4:1 ratio).[9] Degas with Argon for 10 mins.

-

Reaction: Heat to 90°C for 4–6 hours. Monitor by LCMS (Consumption of bromide).

-

Workup: Dilute with EtOAc, wash with brine, dry over

. -

Self-Validation:

-

Success: Appearance of product mass (M+H = 214.1 for phenyl derivative).

-

Failure Mode (Dehalogenation): If mass M-Br appears (pyrimidine reduction), ensure solvent is thoroughly degassed and reduce temperature.

-

Protocol B: Displacement at C-2

Objective: Synthesis of 2-morpholino-N-isopropylpyrimidin-5-amine.

-

Reagents: 2-Bromo-N-isopropylpyrimidin-5-amine (1.0 equiv), Morpholine (3.0 equiv).

-

Solvent: DMSO or NMP (High dielectric constant promotes

). -

Conditions: Heat to 100°C in a sealed tube for 12 hours.

-

Note: The reaction is slower than with 2-chloro-4-nitropyridine due to the electron-donating effect of the 5-amino group. If sluggish, use microwave irradiation at 120°C for 30 mins.

Safety & Handling

-

Hazards: 2-Bromopyrimidines are skin and eye irritants. The parent amines may have genotoxic potential; handle in a fume hood.

-

Storage: Store at 2–8°C under inert gas (Argon). The secondary amine is prone to oxidation upon prolonged air exposure.

-

Stability: Avoid strong acids which may protonate the pyrimidine nitrogens, altering reactivity profiles.

References

-

PubChem. 2-Bromopyrimidin-5-amine Compound Summary. National Library of Medicine. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments. Available at: [Link]

-

MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Available at: [Link]

Sources

- 1. 2-BROMOPYRIMIDIN-5-AMINE | 56621-91-1 [chemicalbook.com]

- 2. Process for preparing 3-[(S)-7-bromo-2-((2-oxopropyl)amino)-5-pyridin-2-yl-3H-1,4-benzodiazepin-3-yl]Propionic acid methyl ester - Patent US-9656987-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

- 4. heteroletters.org [heteroletters.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ijssst.info [ijssst.info]

- 7. CN103012284A - Preparation method of 2-amino-5-bromopyrimidine compound - Google Patents [patents.google.com]

- 8. CN103012284A - Preparation method of 2-amino-5-bromopyrimidine compound - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

The Pharmacological Versatility of Pyrimidine Derivatives: Mechanistic Insights and Biochemical Validation

Executive Summary

In the landscape of rational drug design, few chemical architectures offer the versatility and target-binding fidelity of the pyrimidine (1,3-diazine) scaffold. As a fundamental building block of nucleic acids (cytosine, thymine, uracil), the pyrimidine ring is inherently recognized by a vast array of biological systems[1]. Its planar, electron-deficient aromatic structure allows for extensive π-π stacking, while the nitrogen atoms at positions 1 and 3 act as critical hydrogen-bond acceptors[2]. This whitepaper dissects the dual mechanistic paradigms of pyrimidine derivatives—kinase inhibition and antimetabolite activity—and provides a self-validating biochemical framework for evaluating novel pyrimidine-based therapeutics in the laboratory.

Part I: Mechanistic Paradigms of Pyrimidine Bioactivity

The biological activity of pyrimidine derivatives is not accidental; it is a direct consequence of their structural mimicry. By modifying the substituents on the core ring or fusing it with other heterocycles (e.g., pyrrole, pyrazole, or pyridine), medicinal chemists can precisely tune the molecule's pharmacokinetic profile and target selectivity[2][3].

ATP-Competitive Kinase Inhibition

Protein kinases are the "on/off" switches of cellular signaling, governing proliferation, apoptosis, and angiogenesis[3]. Dysregulation of these enzymes is a hallmark of oncogenesis. Pyrimidine derivatives, particularly fused systems like 7H-pyrrolo[2,3-d]pyrimidines and quinazolines, act as highly potent ATP mimetics[3][4].

The Causality of Binding: Why is the pyrimidine core so effective against kinases? The ATP-binding pocket of most kinases features a highly conserved "hinge region." The N1 and N3 atoms of the pyrimidine ring perfectly mimic the adenine ring of endogenous ATP, forming essential bidentate hydrogen bonds with the backbone amides of the hinge residues[4][5]. By occupying this pocket, pyrimidine inhibitors competitively block ATP binding, preventing the phosphorylation of downstream substrates and effectively arresting the oncogenic signaling cascade[5].

Antimetabolite and Antiviral Activity

Beyond kinase inhibition, simple substituted pyrimidines function as nucleoside analogues. Halogenation (e.g., the addition of a fluorine atom at the C-5 position to create 5-fluorouracil) generates molecules that seamlessly integrate into cellular metabolism[2][6].

The Causality of Inhibition: Because the atomic radius of fluorine is similar to hydrogen, enzymes like thymidylate synthase bind the fluorinated pyrimidine. However, the strong carbon-fluorine bond cannot be cleaved during the catalytic cycle, resulting in irreversible enzyme inhibition, depletion of thymidine triphosphate (dTTP), and subsequent fatal DNA chain termination in rapidly dividing tumor or viral cells[6][7].

Fig 1. Divergent pharmacological pathways of pyrimidine derivatives in therapeutics.

Part II: Biochemical Validation – The ADP-Glo™ Kinase Assay Workflow

To translate theoretical pyrimidine design into proven efficacy, researchers must empirically determine the half-maximal inhibitory concentration (

Scientific Rationale: Unlike traditional radiometric assays (

Standard Operating Protocol: High-Throughput Inhibitor Screening

Note: This protocol is optimized for 384-well microplates and assumes a 20 µL total assay volume, maintaining the critical 1:1:2 reagent ratio[8][10].

Step 1: The Kinase Reaction

-

Prepare a 1X Kinase Buffer (typically containing

or -

In a 384-well plate, combine the purified recombinant kinase, the specific peptide/protein substrate, and the pyrimidine derivative (titrated across a 10-point concentration gradient).

-

Initiate the reaction by adding ultra-pure ATP to a final reaction volume of 5 µL[10].

-

Incubate at room temperature (RT) for 60 minutes. During this time, active kinases will convert ATP to ADP. Efficacious pyrimidine inhibitors will block this conversion.

Step 2: ATP Depletion

-

Add 5 µL of ADP-Glo™ Reagent to each well[10].

-

Incubate at RT for 40 minutes[10]. Causality: This step is the cornerstone of the assay's sensitivity. The reagent actively terminates the kinase reaction and enzymatically degrades all remaining unconsumed ATP. By removing the background ATP, we ensure that any subsequent luminescent signal is derived exclusively from the ADP produced during Step 1[8][9].

Step 3: ADP Conversion & Luminescence Detection

-

Add 10 µL of Kinase Detection Reagent to each well[10].

-

Incubate at RT for 30–60 minutes[10]. Causality: This reagent performs two simultaneous functions. First, it converts the reaction-generated ADP back into ATP. Second, it introduces a luciferase/luciferin complex. The newly synthesized ATP drives the luciferase-mediated oxidation of luciferin, producing light[8][9].

-

Measure the luminescence using a plate-reading luminometer with an integration time of 0.25–1.0 second per well[10]. The luminescent signal is directly proportional to kinase activity; a drop in signal correlates with successful pyrimidine-mediated inhibition[9].

Fig 2. Step-by-step biochemical workflow of the luminescent ADP-Glo Kinase Assay.

Part III: Clinical Translation and Quantitative Efficacy

The rigorous biochemical validation of pyrimidine derivatives has led to the successful clinical translation of numerous blockbuster drugs. The table below summarizes key FDA-approved pyrimidine-based therapeutics, highlighting how structural variations dictate target specificity and clinical utility.

| Drug Name | Structural Core | Primary Target | Clinical Indication | Mechanism of Action |

| 5-Fluorouracil | Halogenated Pyrimidine | Thymidylate Synthase | Colorectal/Breast Cancer | Antimetabolite; disrupts DNA synthesis[2][6] |

| Osimertinib | Aminopyrimidine | EGFR (T790M mutant) | Non-Small Cell Lung Cancer | Irreversible ATP-competitive kinase inhibitor[7] |

| Imatinib | Aminopyrimidine | BCR-ABL Tyrosine Kinase | Chronic Myeloid Leukemia | ATP-competitive kinase inhibitor[11] |

| Palbociclib | Pyrido-pyrimidine | CDK4 / CDK6 | HR+ Breast Cancer | Reversible ATP-competitive kinase inhibitor[3][12] |

| Estravirine | Diarylpyrimidine | Reverse Transcriptase | HIV-1 Infection | Non-nucleoside reverse transcriptase inhibitor[7] |

Part IV: Future Perspectives in Rational Drug Design

The future of pyrimidine chemistry lies in overcoming acquired drug resistance and enhancing multi-target efficacy. For instance, the emergence of the "gatekeeper" T790M mutation in EGFR severely limited the efficacy of first-generation quinazoline-based pyrimidines (like gefitinib) by increasing the receptor's affinity for ATP. In response, medicinal chemists developed third-generation pyrimidine derivatives like Osimertinib, which feature an acrylamide group that forms a covalent bond with the Cys797 residue in the ATP binding pocket, irreversibly inhibiting the mutant kinase[3][7].

Furthermore, the development of hybrid molecules—conjugating a pyrimidine core with other pharmacophores (e.g., coumarin or flavonoids)—is currently yielding compounds that simultaneously target kinase pathways and induce oxidative stress in tumor cells, representing the next frontier in polypharmacology[3][11].

References

-

Kumar, S., Deep, A., & Narasimhan, B. (2019). A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Derivatives. Current Bioactive Compounds.[Link]

-

BMG LABTECH. Promega ADP-Glo kinase assay.[Link]

-

International Journal of Pharmaceutical Sciences. (2025). Review Writing on Synthesis of Pyrimidine and Its Biological Activity.[Link]

-

GSC Biological and Pharmaceutical Sciences. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.[Link]

-

MDPI Molecules. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.[Link]

-

Oriental Journal of Chemistry. (2026). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives.[Link]

-

International Journal on Science and Technology. (2025). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential.[Link]

-

MDPI Molecules. (2025). Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions.[Link]

-

PMC / Molecules. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation.[Link]

-

ResearchGate / Molecular Diversity. (2025). A review on pyrimidine-based pharmacophore as a template for the development of hybrid drugs with anticancer potential.[Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. ijsat.org [ijsat.org]

- 3. orientjchem.org [orientjchem.org]

- 4. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. gsconlinepress.com [gsconlinepress.com]

- 8. promega.com [promega.com]

- 9. bmglabtech.com [bmglabtech.com]

- 10. promega.com [promega.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Physicochemical Properties of Halogenated Pyrimidines: A Technical Guide for Drug Design

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical alterations induced by halogen substitution at the 5-position of the pyrimidine scaffold. Targeted at researchers in medicinal chemistry and pharmacology, this document elucidates the critical structure-property relationships (SPR) governing the efficacy of halogenated pyrimidines as antimetabolites and antiviral agents. We move beyond basic data listing to explore the causal links between atomic properties (electronegativity, van der Waals radii) and macroscopic behaviors (pKa, lipophilicity, metabolic stability), providing a robust foundation for rational drug design.

Electronic and Structural Impact of Halogenation

The substitution of hydrogen (H) with halogens (F, Cl, Br, I) at the C5 position of the pyrimidine ring fundamentally alters the electronic landscape of the molecule. This is not merely a steric change; it is a profound electronic modulation affecting bond strength, aromaticity, and reactivity.

Atomic Properties and C-X Bond Characteristics

The C5-X bond is the pivot point for metabolic stability. Fluorine, being isosteric with hydrogen but highly electronegative, creates a C-F bond that is chemically inert to enzymatic cleavage by thymidylate synthase, forming the basis of 5-Fluorouracil's (5-FU) mechanism of action. As we move down the group to Iodine, the bond length increases and dissociation energy decreases, introducing potential for radical-mediated toxicity and dehalogenation.

Table 1: Comparative Physicochemical Parameters of C5-Substituted Uracils

| Substituent (X) | Van der Waals Radius (Å) | Electronegativity (Pauling) | C5-X Bond Length (Å) | C5-X Bond Energy (kcal/mol) | Electronic Effect |

| Hydrogen (H) | 1.20 | 2.20 | 1.09 | 99 | Reference |

| Fluorine (F) | 1.47 | 3.98 | 1.35 | 116 | Strong Inductive (-I), Resonance (+R) |

| Chlorine (Cl) | 1.75 | 3.16 | 1.74 | 81 | Inductive (-I) > Resonance (+R) |

| Bromine (Br) | 1.85 | 2.96 | 1.89 | 68 | Inductive (-I) |

| Iodine (I) | 1.98 | 2.66 | 2.09 | 57 | Weak Inductive (-I), Polarizable |

Data synthesized from standard bond enthalpy tables and crystallographic data of pyrimidine derivatives.

Electronic Density and Dipole Moments

The strong electron-withdrawing nature of Fluorine pulls electron density away from the C5-C6 double bond, increasing the acidity of the N3 proton (see Section 2). Conversely, Iodine’s large electron cloud allows for halogen bonding—a highly directional non-covalent interaction where the electropositive "sigma hole" on the halogen interacts with Lewis bases (e.g., carbonyl oxygens in the active site), a feature increasingly exploited in fragment-based drug design.

Acid-Base Equilibria and Tautomerism

The ionization state of pyrimidines at physiological pH (7.4) is a determinant of membrane permeability and target binding.[1] Halogenation significantly acidifies the N3 proton compared to unsubstituted uracil.

pKa Shifts and Biological Implications

Uracil has a pKa of approximately 9.4. Substitution with electron-withdrawing halogens stabilizes the N1-anion (and N3-anion) via inductive effects, lowering the pKa to the 7.8–8.2 range. This shift means that a significant fraction of the drug exists in the ionized form at physiological pH, affecting passive diffusion.

Table 2: Acid Dissociation Constants (pKa) of 5-Halouracils

| Compound | pKa (Experimental) | % Ionized at pH 7.4 | Primary Ionization Site |

| Uracil | 9.45 ± 0.1 | < 1.0% | N3-H |

| 5-Fluorouracil | 8.02 ± 0.05 | ~19% | N1-H / N3-H (Mixed)* |

| 5-Chlorouracil | 7.95 ± 0.1 | ~22% | N1-H |

| 5-Bromouracil | 7.83 ± 0.1 | ~27% | N1-H |

| 5-Iodouracil | 8.25 ± 0.2 | ~12% | N1-H |

*Note: While N3 is the canonical site for Watson-Crick pairing, solvation effects often favor N1 deprotonation in aqueous solution for 5-FU.

Tautomeric Equilibria

Halogenation can perturb the keto-enol (lactam-lactim) equilibrium. While the diketo form remains dominant, the electron-withdrawing substituents increase the population of the rare enol tautomers. This is critical for mutagenesis : the enol form of 5-Bromouracil can pair with Guanine (instead of Adenine), leading to transition mutations (A-T to G-C) during DNA replication.

Figure 1: Tautomeric and ionization equilibria of 5-halouracils. Halogenation shifts the equilibrium towards the ionized form at physiological pH and increases the probability of enol formation, influencing mutagenicity.

Lipophilicity and Solubility Profiles[1][2][3]

Lipophilicity (LogP) dictates the drug's ability to cross the lipid bilayer. There is a clear trend where lipophilicity increases with the size of the halogen atom due to increased surface area and polarizability, despite the polarity of the C-X bond.

Table 3: Lipophilicity (LogP) and Solubility Trends

| Compound | LogP (Octanol/Water) | Aqueous Solubility (mg/mL) | Membrane Permeability Prediction |

| Uracil | -1.07 | High | Low (Paracellular/Transporter) |

| 5-Fluorouracil | -0.89 | ~12.5 | Low-Moderate |

| 5-Chlorouracil | -0.65 | Moderate | Moderate |

| 5-Bromouracil | -0.20 | Low | Moderate-High |

| 5-Iodouracil | +0.15 | Very Low | High |

Insight: 5-FU is relatively hydrophilic, necessitating specific transport mechanisms (e.g., nucleoside transporters) or prodrug strategies (e.g., Capecitabine) to improve oral bioavailability. 5-Iodouracil, being more lipophilic, crosses membranes more readily but suffers from poor aqueous solubility.

Experimental Characterization Protocols

To ensure data integrity in drug development, precise determination of these properties is required. Below are validated protocols.

Protocol A: Determination of pKa via Spectrophotometric Titration

Objective: Determine the precise pKa of a halogenated pyrimidine by monitoring UV absorbance shifts as a function of pH.

Reagents:

-

Stock solution of analyte (10 mM in DMSO).

-

Universal buffer series (citrate-phosphate-borate) ranging from pH 2.0 to 12.0 (ionic strength adjusted to 0.1 M with KCl).

Workflow:

-

Preparation: Dilute stock solution into each buffer to a final concentration of 50 µM. Ensure DMSO content < 1%.

-

Blanking: Zero the UV-Vis spectrophotometer with the corresponding buffer blank.

-

Scanning: Record absorption spectra (220–350 nm) for each pH point.

-

Isosbestic Check: Verify the presence of isosbestic points (wavelengths where absorbance is invariant), confirming a two-state equilibrium (neutral ⇌ ionized).

-

Data Analysis: Plot Absorbance at

(of the ionized form) vs. pH. Fit the data to the Henderson-Hasselbalch equation:

Protocol B: Lipophilicity Assessment (Shake-Flask Method)

Objective: Measure the partition coefficient (LogP) between n-octanol and water.[2][3]

Workflow:

-

Saturation: Pre-saturate n-octanol with water and water with n-octanol for 24 hours to ensure phase equilibrium.

-

Dissolution: Dissolve the test compound in the aqueous phase (pre-saturated). Measure initial concentration (

) via HPLC. -

Partitioning: Mix the aqueous solution with an equal volume of pre-saturated n-octanol in a glass vial.

-

Equilibration: Shake mechanically for 4 hours at 25°C, then centrifuge to separate phases.

-

Quantification: Analyze the aqueous phase concentration (

) via HPLC. -

Calculation:

Note: For ionizable compounds like 5-FU, measure at pH 5.0 (un-ionized) for LogP, or at pH 7.4 for LogD.

Figure 2: Parallel experimental workflows for the determination of ionization constants and lipophilicity.

Implications for Drug Development[2][5][6][7][8][9]

Metabolic Blocking and Bioisosterism

The primary utility of halogenation, particularly fluorination, is metabolic blocking . In 5-FU, the C-F bond (116 kcal/mol) is too strong to be broken by thymidylate synthase. The enzyme attempts to methylate the 5-position but fails to abstract the fluorine "proton," leading to irreversible inhibition (suicide inhibition). This contrasts with 5-Iodouracil, where the weaker C-I bond allows for potential dehalogenation in vivo.

Halogen Bonding in Target Engagement

Recent crystallographic evidence suggests that heavier halogens (Cl, Br, I) can engage in halogen bonding with backbone carbonyls of target proteins. This interaction is highly directional (180° relative to the C-X bond) and can enhance potency by displacing active-site water molecules, a strategy not possible with the hydrogen atom or the non-polarizable fluorine.

References

-

Electronic Effects & Reactivity: Al-Sokanee, Z. N. (2006). Substitution Effects of Halogen on Electronic Structure Properties and Reactivity of Uracil. Journal of University of Thi-Qar. Link

-

pKa & Ionization: Markuszewski, M. et al. (2019). 5-Fluorouracil—Complete Insight into Its Neutral and Ionised Forms. International Journal of Molecular Sciences. Link

-

Tautomerism: Palafox, M. A. et al. (2011). Tautomerism in 5-Bromouracil: Relationships with Other 5-Haloderivatives and Effect of the Microhydration. Spectroscopy Letters. Link

-

LogP & Solubility: Jouyban, A. et al. (2020). Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents. Journal of Chemical & Engineering Data. Link

-

Halogen Bonding: Wilcken, R. et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

-

Experimental Protocols: Reijenga, J. et al. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights. Link

Sources

Methodological & Application

Technical Application Note: Synthesis of 2-Bromo-N-isopropylpyrimidin-5-amine

Executive Summary & Strategic Analysis

The synthesis of 2-Bromo-N-isopropylpyrimidin-5-amine represents a classic challenge in heteroaromatic functionalization: distinguishing the reactivity of the 2- and 5-positions of the pyrimidine ring.

This scaffold is a critical intermediate in medicinal chemistry, particularly for kinase inhibitors where the 2-bromo motif serves as a versatile handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the 5-isopropylamine moiety modulates solubility and lipophilicity.

The Core Challenge: Direct alkylation of 2-aminopyrimidine is non-selective. Furthermore, nucleophilic aromatic substitution (SnAr) strategies often fail because the 2-position is significantly more electrophilic than the 5-position. Attempting to install the isopropylamine early (e.g., on 2,5-dibromopyrimidine) would preferentially displace the 2-bromide, yielding the wrong regioisomer (2-isopropylamino-5-bromopyrimidine).

The Solution: We employ a linear, 4-step sequence that installs the nitrogen at position 5 via nitration, converts the position 2 amine to a bromide via a non-aqueous Sandmeyer reaction, and finally establishes the isopropylamine via reductive amination.

Retrosynthetic Analysis[1]

Figure 1: Retrosynthetic breakdown prioritizing regiocontrol.

Detailed Experimental Protocols

Step 1: Nitration of 2-Aminopyrimidine

Objective: Install the nitrogen functionality at the 5-position.

-

Reagents: 2-Aminopyrimidine, H₂SO₄ (conc.), HNO₃ (fuming).

-

Mechanism: Electrophilic Aromatic Substitution (EAS). The amino group at C2 directs the electrophile to the para-position (C5).

Protocol:

-

Setup: Charge a 500 mL 3-neck round-bottom flask (RBF) with H₂SO₄ (60 mL) and cool to 0°C in an ice bath.

-

Addition: Slowly add 2-aminopyrimidine (10.0 g, 105 mmol) portion-wise. Caution: Exothermic. Ensure internal temperature remains <10°C.

-

Nitration: Dropwise add fuming HNO₃ (4.4 mL, 105 mmol) over 30 minutes, maintaining 0–5°C.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1).

-

Quench: Pour the reaction mixture over 300 g of crushed ice.

-

Isolation: Neutralize carefully with 50% NaOH or solid Na₂CO₃ to pH ~5–6. The yellow precipitate is filtered, washed with cold water (3 x 50 mL), and dried in a vacuum oven at 50°C.

-

Yield: Expect ~85–90% of 2-amino-5-nitropyrimidine as a yellow solid.

Step 2: Non-Aqueous Sandmeyer Bromination

Objective: Convert the C2-amino group to a C2-bromo group. Critical Insight: Traditional aqueous Sandmeyer conditions (NaNO₂/HBr) often lead to hydrolysis at the 2-position, yielding 5-nitro-2-pyrimidinone. We use t-butyl nitrite (t-BuONO) and Copper(II) Bromide (CuBr₂) in acetonitrile to prevent this side reaction.

-

Reagents: 2-Amino-5-nitropyrimidine, t-BuONO, CuBr₂, MeCN.

Protocol:

-

Setup: Flame-dry a 250 mL RBF and purge with Nitrogen. Add CuBr₂ (7.8 g, 35 mmol, 1.2 eq) and anhydrous Acetonitrile (MeCN) (100 mL).

-

Activation: Add t-butyl nitrite (5.2 mL, 44 mmol, 1.5 eq) dropwise at RT. The solution will turn dark.

-

Addition: Add 2-amino-5-nitropyrimidine (4.1 g, 29 mmol) portion-wise over 15 minutes.

-

Reaction: Heat the mixture to 60°C for 2 hours. Evolution of N₂ gas will be observed.[1]

-

Workup: Cool to RT. Quench with 10% HCl (50 mL) to decompose copper salts. Extract with EtOAc (3 x 50 mL).

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (SiO₂, 10-30% EtOAc/Hexanes).

-

Yield: Expect ~60–70% of 2-bromo-5-nitropyrimidine .

Step 3: Chemoselective Reduction

Objective: Reduce the nitro group to an amine without debrominating the C2 position. Critical Insight: Avoid catalytic hydrogenation (Pd/C, H₂), as this will rapidly cleave the C-Br bond (hydrogenolysis). Use Iron powder in Acetic Acid or SnCl₂ for chemoselectivity.

-

Reagents: 2-Bromo-5-nitropyrimidine, Iron powder (Fe), Acetic Acid (AcOH), EtOH.

Protocol:

-

Setup: In a 250 mL RBF, dissolve 2-bromo-5-nitropyrimidine (3.0 g, 14.7 mmol) in Ethanol (60 mL) and Acetic Acid (15 mL).

-

Reduction: Add Iron powder (4.1 g, 73.5 mmol, 5 eq) in one portion.

-

Reaction: Heat to reflux (80°C) for 2 hours. Monitor by LCMS (Mass shift: 204 -> 174).

-

Workup: Cool to RT. Filter through a Celite pad to remove iron residues. Wash the pad with EtOAc.

-

Neutralization: Concentrate the filtrate. Resuspend in EtOAc and wash with saturated NaHCO₃ until bubbling ceases.

-

Isolation: Dry organic layer (Na₂SO₄) and concentrate. The product, 2-bromo-5-aminopyrimidine , is often pure enough for the next step.

-

Yield: Expect ~80–90%.

Step 4: Reductive Amination

Objective: Install the isopropyl group on the 5-amine.

-

Reagents: 2-Bromo-5-aminopyrimidine, Acetone, Sodium Triacetoxyborohydride (STAB), Acetic Acid, DCE (Dichloroethane).

Protocol:

-

Imine Formation: In a 100 mL vial, dissolve 2-bromo-5-aminopyrimidine (2.0 g, 11.5 mmol) in DCE (40 mL). Add Acetone (2.5 mL, 34 mmol, 3 eq) and Acetic Acid (0.6 mL, 1 eq). Stir at RT for 30 minutes.

-

Reduction: Cool to 0°C. Add NaBH(OAc)₃ (3.6 g, 17 mmol, 1.5 eq) portion-wise.

-

Reaction: Allow to warm to RT and stir overnight (12-16 h).

-

Note: If reaction is sluggish, add another 1 eq of Acetone and 0.5 eq of STAB.

-

-

Quench: Add saturated NaHCO₃ (20 mL) and stir vigorously for 15 minutes.

-

Extraction: Separate layers. Extract aqueous layer with DCM (2 x 20 mL).

-

Purification: Dry combined organics (MgSO₄), concentrate, and purify via flash chromatography (SiO₂, Hexane/EtOAc gradient).

-

Final Product: 2-Bromo-N-isopropylpyrimidin-5-amine .

Workflow Visualization

Figure 2: Step-by-step reaction workflow with expected yields.

Quality Control & Troubleshooting

| Parameter | Specification / Observation | Troubleshooting |

| Step 2 Color | Reaction turns from yellow to dark green/black (Cu salts). | If no color change, check t-BuONO quality (it degrades with moisture). |

| Step 3 Selectivity | LCMS shows Mass 126 (Debrominated product). | Reaction too vigorous or traces of Pd present. Switch to SnCl₂/EtOH at 70°C. |

| Step 4 Conversion | Starting material remains. | Imine formation is the rate-limiting step. Add molecular sieves (4Å) to remove water. |

| Final Purity | 1H NMR (DMSO-d6). | Look for isopropyl methyl doublet (~1.2 ppm) and methine septet (~3.5 ppm). |

References

-

Nitration of Aminopyrimidines

-

Boon, W. R.; Jones, W. G. M. "Derivatives of Pyrimidine."[2] Journal of the Chemical Society, 1951 , 591-596.

-

-

Non-Aqueous Sandmeyer (Doyle Method)

-

Doyle, M. P.; Siegfried, B.; Dellaria, J. F. "Alkyl Nitrite-Metal Halide Deamination Reactions." Journal of Organic Chemistry, 1977 , 42(14), 2426–2431.

-

-

Selective Reduction of Nitro Groups

-

Bellamy, F. D.; Ou, K. "Selective reduction of aromatic nitro compounds with stannous chloride." Tetrahedron Letters, 1984 , 25(8), 839-842.

-

-

Reductive Amination Protocols

-

Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996 , 61(11), 3849-3862.

-

Sources

Application Note: Protocol for Suzuki Coupling with 2-Bromo-N-isopropylpyrimidin-5-amine

Executive Summary

This guide details the protocol for performing Suzuki-Miyaura cross-coupling reactions utilizing 2-Bromo-N-isopropylpyrimidin-5-amine (CAS: 1446412-62-9) as the electrophilic partner.

The Challenge: This substrate presents a "chemical paradox" that leads to common experimental failures:

-

Deactivated Electrophile: The electron-donating isopropylamine group at the C5 position pushes electron density into the pyrimidine ring, stabilizing the C2-Br bond and significantly retarding the rate of oxidative addition compared to naked 2-bromopyrimidines.

-

Catalyst Poisoning: The substrate contains three potential coordination sites for Palladium (two pyrimidine nitrogens and one secondary amine), which can sequester the catalyst into inactive off-cycle species.

-

Hydrolytic Instability: Despite the electronic deactivation, the C2 position remains susceptible to Nucleophilic Aromatic Substitution (

) by hydroxide ions, leading to the formation of the unreactive 2-pyrimidinone byproduct if the coupling is too slow.

The Solution: This protocol utilizes sterically demanding, electron-rich phosphine ligands (Buchwald-type) to prevent catalyst poisoning and accelerate oxidative addition, coupled with a mild phosphate base system to suppress hydrolytic side reactions.

Strategic Analysis & Mechanism

Substrate Properties[1]

-

Molecular Weight: 216.08 g/mol [2]

-

Electronic Character: Electron-rich pyrimidine (due to C5-EDG).

-

Primary Failure Mode: Hydrolysis of C-Br to C-OH (via

) competing with slow Oxidative Addition.

Mechanistic Pathway & Ligand Selection

To overcome the deactivation from the C5-amine, we require a ligand that creates a highly electron-rich Pd(0) species (

Recommended Catalyst Systems:

-

Primary System (High Performance): XPhos Pd G2 (or G3/G4). The XPhos ligand provides the necessary steric bulk and electron density. The G2 precatalyst ensures a defined 1:1 Pd:Ligand ratio and rapid activation.

-

Secondary System (Cost-Effective): Pd(dppf)Cl₂·DCM . The large bite angle of dppf enforces a geometry that favors reductive elimination and resists poisoning, though it is slower than XPhos for this specific substrate.

Figure 1: Catalytic Cycle highlighting the competition between the productive pathway (Green) and failure modes (Red).

Detailed Experimental Protocols

Method A: High-Performance Protocol (Recommended)

Best for: Complex boronic acids, scale-up, and ensuring high yields.

Reagents:

| Component | Equiv. | Role |

|---|---|---|

| 2-Bromo-N-isopropylpyrimidin-5-amine | 1.0 | Electrophile |

| Aryl/Heteroaryl Boronic Acid | 1.2 - 1.5 | Nucleophile |

| XPhos Pd G2 | 0.02 - 0.05 (2-5 mol%) | Catalyst |

| Potassium Phosphate (

Procedure:

-

Setup: Charge a reaction vial or round-bottom flask with the pyrimidine substrate (1.0 equiv), boronic acid (1.2 equiv), and

(2.0 equiv). -

Solvent Addition: Add the THF/Water mixture. Note: If the boronic acid is prone to protodeboronation, increase the boronic acid equivalents to 1.5.

-

Degassing: Sparge the mixture with Nitrogen or Argon for 10 minutes (or use 3 freeze-pump-thaw cycles). Oxygen removal is critical to protect the electron-rich phosphine.

-

Catalyst Addition: Add XPhos Pd G2 (2-5 mol%) quickly under a positive stream of inert gas. Cap the vessel immediately.

-

Reaction: Heat the mixture to 60-80°C for 2–12 hours.

-

Checkpoint: Monitor by LC-MS. Look for the disappearance of the bromide (M+H = 216/218).

-

-

Workup: Cool to room temperature. Dilute with EtOAc and water. Separate layers. Extract aqueous layer 2x with EtOAc. Wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Method B: Robust/Cost-Effective Protocol

Best for: Simple aryl boronic acids and initial screening.

Reagents:

| Component | Equiv. | Role |

|---|---|---|

| Substrate | 1.0 | Electrophile |

| Boronic Acid | 1.5 | Nucleophile |

| Pd(dppf)Cl₂·DCM | 0.05 (5 mol%) | Catalyst |

| Sodium Carbonate (

Procedure:

-

Follow the setup as in Method A.

-

Heat the reaction to 90-100°C . Note: Higher temperature is required for Pd(dppf)Cl₂ compared to XPhos.

-

Run time is typically 4–16 hours.

Troubleshooting & Optimization Guide

The following table summarizes common issues and their chemical causality.

| Observation | Diagnosis | Corrective Action |

| No Reaction (SM recovered) | Catalyst poisoning or Oxidative Addition failure. | Switch to XPhos Pd G2 . Increase temperature to 100°C. Ensure strict oxygen-free conditions. |

| Hydrolysis Product (M-Br | Switch base from Carbonate to Phosphate ( | |

| Protodeboronation (Boronic acid loss) | Unstable boronic acid. | Use Boronic Ester (Pinacol) instead of acid. Add base slowly or use anhydrous conditions (Cs2CO3/Toluene). |

| Homocoupling of Boronic Acid | Oxidation of Pd(II) to Pd(IV) or presence of | Improve degassing (sparging). Reduce catalyst loading slightly. |

Workflow Diagram

Figure 2: Standard experimental workflow.

Safety & Handling

-

2-Bromo-N-isopropylpyrimidin-5-amine: Treat as a potential skin sensitizer and irritant. Wear gloves and eye protection.

-

Palladium Catalysts: Heavy metal toxicity. Dispose of in dedicated heavy metal waste streams. Use scavengers (e.g., SiliaMetS® Thiol) if the product is for biological testing to remove residual Pd (<10 ppm).

-

Pressure: Reactions run at 100°C in closed vials generate pressure. Use pressure-rated vials.

References

-

Suzuki-Miyaura Coupling of Heteroaryl Halides

- Title: "Recent Advances in the Suzuki–Miyaura Cross-Coupling Reaction of Heteroaryl Boronic Acids and Esters"

- Source:Chemical Reviews, 2015.

- Context: General reactivity of pyrimidines.

-

Buchwald Precatalysts (XPhos Pd G2)

-

Synthesis of 2-Amino-5-bromopyrimidines (Analogous Chemistry)

- Title: "Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones"

- Source:Antiviral Chemistry & Chemotherapy, 2013.

- Context: Stability and reactivity of the 2-amino-5-bromo scaffold (inverse of current substrate, illustr

-

Catalyst Poisoning by Amines

- Title: "Efficient Pd-Catalyzed Amin

- Source:Organic Letters, 2005.

- Context: Discusses 2-bromopyrimidine as a c

Sources

Application Note: Strategic Utilization of 2-Bromo-N-isopropylpyrimidin-5-amine in Kinase Inhibitor Synthesis

Executive Summary

The synthesis of potent and selective kinase inhibitors frequently relies on "privileged scaffolds" that can effectively engage the ATP-binding pocket. Among these, the 2-aminopyrimidine core is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs (e.g., Palbociclib, Ceritinib).

This Application Note details the strategic use of 2-Bromo-N-isopropylpyrimidin-5-amine (CAS 1446412-62-9) as a high-value building block. Unlike generic pyrimidines, this intermediate offers a pre-installed isopropylamine moiety at the C5 position , a critical vector for tuning physicochemical properties (logP, solubility) and targeting the solvent-front region of kinase domains.

We provide a validated protocol for Suzuki-Miyaura Cross-Coupling , demonstrating how to leverage the C2-bromide as an electrophilic handle to construct bi-heteroaryl kinase cores with high efficiency.

Chemical Profile & Strategic Value

Molecule Identification

| Property | Specification |

| Chemical Name | 2-Bromo-N-isopropylpyrimidin-5-amine |

| CAS Number | 1446412-62-9 |

| Molecular Formula | C₇H₁₀BrN₃ |

| Molecular Weight | 216.08 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |

Structure-Activity Relationship (SAR) Logic

In the context of kinase inhibition, the substitution pattern of this intermediate is designed for specific interactions:

-

C2-Bromine (Electrophile): Serves as the "exit vector" for coupling to the hinge-binding motif (e.g., an indazole, pyridine, or aminopyrazole). The C2 position typically orients the molecule toward the hinge region of the kinase.

-

C5-Isopropylamine (Solvent Front/Hydrophobic Pocket):

-

Steric Bulk: The isopropyl group fills hydrophobic sub-pockets (e.g., the ribose-binding pocket or specific back-cleft regions), potentially improving selectivity against off-target kinases.

-

Solubility: The secondary amine can function as a hydrogen bond donor/acceptor, while the isopropyl group modulates lipophilicity (logD), improving cell permeability compared to primary amines.

-

Visualizing the Synthetic Strategy